molecular formula C9H15NO3 B1309503 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 773865-07-9

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1309503
CAS No.: 773865-07-9
M. Wt: 185.22 g/mol
InChI Key: YWZWNDCJUFFVLP-UHFFFAOYSA-N
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Description

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of an isobutyl group at the 1-position and a carboxylic acid group at the 3-position.

Chemical Reactions Analysis

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other substituents.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to interact with GABA receptors, histamine-N-methyltransferase, and benzodiazepine receptors . These interactions result in various pharmacological effects, including anxiolytic, antiepileptic, and arrhythmogenic activities.

Comparison with Similar Compounds

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a methyl group instead of an isobutyl group at the 1-position.

    1-Phenyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a phenyl group at the 1-position, which imparts different chemical and biological properties.

    1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a benzyl group at the 1-position, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)4-10-5-7(9(12)13)3-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZWNDCJUFFVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406474
Record name 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773865-07-9
Record name 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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